1-(Cyclopropylmethyl)-2-fluorosulfonyloxybenzene
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Overview
Description
1-(Cyclopropylmethyl)-2-fluorosulfonyloxybenzene is an organic compound that features a cyclopropylmethyl group attached to a benzene ring, which is further substituted with a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-fluorosulfonyloxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
1-(Cyclopropylmethyl)-2-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-2-fluorosulfonyloxybenzene exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group can engage in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The fluorosulfonyloxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the fluorosulfonyloxy group, resulting in different reactivity and applications.
Fluorobenzene: Lacks the cyclopropylmethyl group, leading to different chemical properties and uses.
Sulfonylbenzene Derivatives: Compounds with different sulfonyl groups can have varying reactivity and applications
Uniqueness
This combination allows for unique interactions and reactivity patterns not observed in similar compounds .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c11-15(12,13)14-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPILRRILHSPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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